molecular formula C33H28N2O2 B11031678 5-benzoyl-6-phenyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

5-benzoyl-6-phenyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11031678
M. Wt: 484.6 g/mol
InChI Key: HOONQMAPLUALQI-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of benzodiazepines, which are heterocyclic compounds containing a diazepine ring fused to a benzene ring.
  • Its systematic name is quite a mouthful, but let’s break it down:

      5-benzoyl: Indicates a benzoyl group (C₆H₅CO-) attached at position 5 of the diazepine ring.

      6-phenyl: Refers to a phenyl group (C₆H₅-) attached at position 6.

      9-(p-tolyl): The p-tolyl group (CH₃C₆H₄-) is attached at position 9.

      8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one: Describes the fused ring system.

  • This compound exhibits interesting pharmacological properties and has been studied for its potential therapeutic applications.
  • Preparation Methods

    • Synthetic routes involve cyclization reactions, often starting from appropriate precursors.
    • One common method is the condensation of o-phenylenediamine with a benzoyl chloride derivative.
    • Industrial production methods may vary, but efficient synthesis routes are essential for large-scale production.
  • Chemical Reactions Analysis

      Oxidation: The benzoyl group can undergo oxidation to form benzoic acid.

      Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

      Substitution: Various substitutions can occur on the aromatic rings.

      Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acetylation) are used.

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

  • Mechanism of Action

    • Benzodiazepines enhance GABAergic neurotransmission by binding to GABA-A receptors.
    • This leads to increased chloride ion influx, resulting in neuronal inhibition.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C33H28N2O2

    Molecular Weight

    484.6 g/mol

    IUPAC Name

    5-benzoyl-9-(4-methylphenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C33H28N2O2/c1-22-16-18-23(19-17-22)26-20-28-31(30(36)21-26)32(24-10-4-2-5-11-24)35(29-15-9-8-14-27(29)34-28)33(37)25-12-6-3-7-13-25/h2-19,26,32,34H,20-21H2,1H3

    InChI Key

    HOONQMAPLUALQI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)C2

    Origin of Product

    United States

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